4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro group, a nitrobenzyl group, and a thioether linkage, which may contribute to its potential biological activities.
Properties
CAS No. |
89661-10-9 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
4-chloro-5-[(4-nitrophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9ClN2O4S/c12-10-9(18-13-11(10)15)6-19-5-7-1-3-8(4-2-7)14(16)17/h1-4H,5-6H2,(H,13,15) |
InChI Key |
CZQHVNJCUHFBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=C(C(=O)NO2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of Thioether Linkage: The thioether linkage can be formed by reacting a thiol with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of 4-amino-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one.
Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxazolone compounds exhibit significant antimicrobial properties. Studies have demonstrated that 4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can inhibit the growth of various bacterial strains. For instance, a study reported that modifications in the oxazolone structure could enhance activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the nitrophenyl group is believed to play a crucial role in enhancing its cytotoxic effects . Further research could lead to the development of novel anti-cancer agents based on this scaffold.
Agrochemicals
Pesticidal Activity
this compound has shown promise as an agrochemical. Its structural features suggest potential herbicidal and insecticidal activities. Studies have indicated that compounds with similar oxazole frameworks can effectively control weed growth and pest populations in agricultural settings . Field trials are necessary to evaluate its efficacy and safety in real-world applications.
Materials Science
Polymer Chemistry
In materials science, the compound has been explored as a monomer for synthesizing novel polymers. The incorporation of oxazolone units into polymer backbones can impart unique properties such as thermal stability and enhanced mechanical strength. Preliminary studies suggest that polymers derived from this compound may find applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrobenzyl and isoxazole groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazole: Similar structure but without the oxazolone ring.
4-Chloro-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with an amino group instead of a nitro group.
5-(((4-Nitrobenzyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
Uniqueness
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a chloro group, a nitrobenzyl group, and a thioether linkage, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS No. | 89661-10-9 |
| Molecular Formula | C11H9ClN2O4S |
| Molecular Weight | 300.72 g/mol |
| IUPAC Name | 4-chloro-5-[(4-nitrophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
| InChI Key | CZQHVNJCUHFBLI-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds with isoxazole and nitrobenzyl groups can modulate enzyme activity or receptor functions, which may lead to inhibition or activation of specific biological pathways. The thioether linkage may enhance binding affinity to molecular targets.
Antimicrobial Properties
Compounds containing nitro and thioether functionalities have been investigated for their antimicrobial potential. A study highlighted that certain nitrobenzyl sulfonamides demonstrated significant antibacterial activity against resistant strains of bacteria . The structural similarity suggests that this compound may exhibit comparable antimicrobial effects.
Enzyme Inhibition
The compound's structural components may enable it to act as an enzyme inhibitor. Isoxazoles are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme modulation is beneficial .
Case Studies and Research Findings
- Antiviral Study : A study on sulfonamide derivatives showed that compounds with similar functional groups could inhibit viral replication effectively, with IC50 values indicating strong activity against specific viral strains . This suggests potential for this compound in antiviral drug development.
- Antimicrobial Screening : Research on nitrobenzyl sulfonamides demonstrated significant antibacterial activity against Gram-positive bacteria. The study indicated that modifications in the structure could enhance potency and selectivity against bacterial targets .
- Enzymatic Assays : Profiling studies involving similar compounds revealed that certain isoxazoles could activate or inhibit enzymatic pathways crucial for cellular functions. This opens avenues for exploring the compound's role in modulating enzyme activities relevant to disease states .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one be optimized for yield and purity?
- Methodology : Utilize intermolecular condensation reactions between thiol-containing intermediates (e.g., 4-nitrobenzyl mercaptan) and chlorinated oxazole precursors. Key steps include:
- Reagent selection : Employ bromo-diethylmalonate or oxalyl chloride to activate carboxyl groups for nucleophilic substitution .
- Temperature control : Maintain reactions at 50–60°C to balance reactivity and side-product suppression .
- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodology : Combine multiple analytical methods:
- NMR : H and C NMR to resolve the oxazole ring protons (δ 6.8–7.2 ppm) and sulfanyl-methyl groups (δ 2.5–3.0 ppm) .
- X-ray crystallography : Determine crystal packing and bond lengths (e.g., C–S bond: ~1.78 Å; N–O bond: ~1.23 Å) to validate stereoelectronic effects .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 356.02) .
Q. How does the sulfanyl-methyl substituent influence the compound’s reactivity in substitution reactions?
- Methodology : Perform nucleophilic substitution studies under controlled conditions:
- Reagents : Use alkyl halides (e.g., methyl iodide) or aryl boronic acids in Pd-catalyzed cross-couplings.
- Kinetics : Monitor reaction progress via TLC and F NMR (if fluorinated analogs are synthesized). The sulfanyl group enhances nucleophilicity, enabling regioselective modifications at the oxazole C5 position .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported antimicrobial activity of structurally similar 1,2,4-triazole derivatives?
- Data Analysis : Compare MIC (Minimum Inhibitory Concentration) values from studies using standardized protocols (e.g., CLSI guidelines). Discrepancies arise from:
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity (MIC: 2–4 µg/mL) than Gram-negative strains (MIC: >16 µg/mL) due to membrane permeability differences .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance activity by increasing membrane interaction, while bulky groups reduce bioavailability .
Q. How can DFT calculations predict the compound’s regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodology :
- Modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate Fukui indices. The nitro group at the para position directs EAS to the ortho position on the benzene ring (Fukui : 0.12) .
- Validation : Compare computational results with experimental halogenation outcomes (e.g., bromination at C2 vs. C6) .
Q. What strategies resolve inconsistencies in crystallographic data for nitro-substituted oxazole derivatives?
- Troubleshooting :
- Crystal growth : Optimize solvent evaporation rates (e.g., slow diffusion of hexane into DCM solutions) to improve crystal quality .
- Data refinement : Apply SHELXL-97 for anisotropic displacement parameters, particularly for nitro groups prone to thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
